Phenylethynyldimethylsilane
Overview
Description
- Phenylethynyldimethylsilane is a chemical compound with the molecular formula C<sub>10</sub>H<sub>12</sub>Si .
- It belongs to the class of organosilicon compounds .
- The compound contains a phenyl group , an ethynyl group , and two methyl groups attached to a silicon atom.
Synthesis Analysis
- The synthesis of Phenylethynyldimethylsilane involves the reaction of phenylacetylene with chlorodimethylsilane .
- The reaction proceeds in two steps: first, the formation of an intermediate, followed by the addition of chlorodimethylsilane to the intermediate.
Molecular Structure Analysis
- The compound has a linear structure with the silicon atom at the center.
- The phenyl and ethynyl groups are attached to the silicon atom.
Chemical Reactions Analysis
- Phenylethynyldimethylsilane can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
- It can participate in cross-coupling reactions and form new carbon-silicon bonds.
Physical And Chemical Properties Analysis
- Phenylethynyldimethylsilane is a colorless liquid with a boiling point of around 201.1°C .
- It is flammable and should be handled with care.
Scientific Research Applications
Synthesis and Characterization
Phenylethynyldimethylsilane has been utilized in various synthesis and characterization processes. For instance, a study by Chu et al. (2012) involved the synthesis of a novel phenyleneethynylene derivative, where phenylethynyldimethylsilane played a critical role. This research explored its application in a fluorescence DNA sensor, showcasing its utility in molecular characterization and sensor technology.
Polymerization and Material Science
In the field of material science, phenylethynyldimethylsilane has been significant in polymerization reactions and the development of new materials. A study conducted by Huang, Wang, and Wang (2015) focused on the use of phenylethynyloligosilane for the creation of SiC–C ceramic. Their research highlights the thermal cure and ceramization processes facilitated by phenylethynyldimethylsilane, pointing to its importance in advanced material synthesis.
Electrochemical Applications
Electrochemical applications of phenylethynyldimethylsilane have also been investigated. Jouikov and Salaheev (1996) explored the electrochemical silylation of phenylacetylene, where phenylethynyldimethylsilane derivatives were produced. This study demonstrates the compound's role in electrochemical synthesis, contributing to the development of new electrochemical methods and materials.
Safety And Hazards
- Phenylethynyldimethylsilane is considered hazardous due to its potential effects on genetic defects and fertility .
- It may also be carcinogenic .
- Proper safety precautions should be followed during handling.
Future Directions
- Research on Phenylethynyldimethylsilane could explore its applications in materials science, catalysis, and organic synthesis.
- Investigating its reactivity and potential derivatives may lead to novel compounds with useful properties.
Remember that this analysis is based on available information, and further research may provide additional insights. If you need more specific details or have any other questions, feel free to ask!
properties
InChI |
InChI=1S/C10H11Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLZNOBDJHOOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453756 | |
Record name | PHENYLETHYNYLDIMETHYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylethynyldimethylsilane | |
CAS RN |
87290-97-9 | |
Record name | PHENYLETHYNYLDIMETHYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Dimethylsilyl)-2-phenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.